molecular formula Cd3Zr B15483284 Cadmium--zirconium (3/1) CAS No. 12432-27-8

Cadmium--zirconium (3/1)

Cat. No.: B15483284
CAS No.: 12432-27-8
M. Wt: 428.47 g/mol
InChI Key: GAGKCWVSJATUIP-UHFFFAOYSA-N
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Description

Cadmium–zirconium (3/1) refers to an intermetallic or oxide compound with a stoichiometric ratio of 3:1 between cadmium (Cd) and zirconium (Zr). These materials are often synthesized via solid-state reactions, hydrothermal methods, or ion-exchange processes, leveraging zirconium's high affinity for oxygen and cadmium's versatility in forming stable complexes .

Key properties of Cd–Zr compounds include:

  • Thermal Stability: Zirconium-based oxides and phosphates exhibit high melting points (>1,000°C), making Cd–Zr systems suitable for high-temperature applications .
  • Ion-Exchange Capacity: Zirconium phosphate matrices intercalated with cadmium ions demonstrate selective ion-exchange behavior, useful in environmental remediation .
  • Mechanical Behavior: Cd–Zr alloys may exhibit hydrogen embrittlement under specific conditions, similar to other zirconium alloys .

Properties

CAS No.

12432-27-8

Molecular Formula

Cd3Zr

Molecular Weight

428.47 g/mol

IUPAC Name

cadmium;zirconium

InChI

InChI=1S/3Cd.Zr

InChI Key

GAGKCWVSJATUIP-UHFFFAOYSA-N

Canonical SMILES

[Zr].[Cd].[Cd].[Cd]

Origin of Product

United States

Comparison with Similar Compounds

Cadmium Zirconium Trioxide (CdZrO₃)

  • Composition : CdZrO₃ is a perovskite-type oxide with a cubic or tetragonal structure.
  • Applications : Used in catalytic and dielectric materials due to its stable oxide framework.
  • Thermal Stability : Melting point exceeds 1,200°C, comparable to ZrO₂ (~2,700°C) .

Zirconium Titanium Phosphate (ZrTiPO₄)

  • Composition : A mixed-metal phosphate with ion-exchange properties.
  • Cd²⁺ Affinity : Exhibits a Cd²⁺ adsorption capacity of ~93–167 mg/g, outperforming pure zirconium phosphate due to enhanced lattice flexibility .

Carbon/Zirconium Oxide Composites

  • Function : Utilized for cadmium removal in water treatment.
  • Performance : Achieves 166.7 mg/g Cd²⁺ removal efficiency, attributed to synergistic adsorption between carbon and zirconium oxide .

Functional and Application-Based Comparison

Compound Key Properties Applications Limitations References
Cadmium–Zirconium (3/1) High thermal stability, ion-exchange Catalysis, environmental remediation Susceptibility to hydrogen embrittlement
CdZrO₃ Perovskite structure, dielectric Electronics, sensors Limited conductivity in pure form
ZrTiPO₄ High Cd²⁺ adsorption Water purification Slow kinetics in high-salinity media
C/ZrO₂ Composite Enhanced surface area Heavy metal filtration Cost-intensive synthesis

Mechanistic and Stability Contrasts

  • Hydrogen Embrittlement : Cadmium–zirconium alloys may experience phase transformations under hydrogen exposure, similar to Zr–Nb alloys, leading to reduced ductility .
  • Ion-Exchange Efficiency : Cd²⁺ uptake in zirconium phosphates (e.g., Zr(HPO₄)₂·H₂O) is pH-dependent, with optimal performance at neutral to slightly acidic conditions, unlike zirconium titanates, which function in broader pH ranges .
  • Thermal Degradation : Cd–Zr oxides decompose at lower temperatures (~1,200°C) compared to pure ZrO₂ (~2,700°C), limiting their use in ultra-high-temperature environments .

Q & A

Q. What are the primary synthesis methods for CdZrO₃, and how do they influence microstructure and phase stability?

CdZrO₃ is synthesized via solid-state reactions, sol-gel processes, and hydrothermal methods.

  • Solid-state synthesis involves calcining CdO and ZrO₂ at 1000–1200°C, yielding tetragonal or monoclinic phases. This method is scalable but may introduce impurities due to high temperatures .
  • Sol-gel synthesis uses alkoxide precursors, enabling precise stoichiometric control. Calcination at 600–800°C produces tetragonal phases with high surface area, ideal for catalytic applications .
  • Hydrothermal synthesis (200–300°C, 12–24 hours) forms cubic phases with nanoscale crystallinity, enhancing photocatalytic activity due to quantum confinement effects . Key consideration: Phase stability (tetragonal vs. cubic) depends on synthesis temperature and precursor homogeneity.

Q. Which characterization techniques are critical for assessing CdZrO₃’s structural and electronic properties?

  • X-ray diffraction (XRD) identifies crystallographic phases and lattice parameters. For example, cubic phases show distinct peaks at 2θ ≈ 30° and 50° .
  • Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) resolve particle morphology and size distribution, critical for correlating microstructure with dielectric properties .
  • UV-Vis spectroscopy quantifies bandgap energy (e.g., ~3.2 eV for cubic CdZrO₃), informing photocatalytic efficiency .

Q. What analytical methods are suitable for quantifying cadmium content in CdZrO₃, and what are their limitations?

  • Polarography (e.g., GB/T 13747.17-2017) detects Cd²⁺ at trace levels (ppm) in zirconium matrices but requires acidic dissolution and calibration against certified standards .
  • Inductively coupled plasma mass spectrometry (ICP-MS) offers higher sensitivity (<1 ppb) but necessitates matrix separation to avoid interference from zirconium oxides . Limitation: Both methods require validation with reference materials to ensure accuracy.

Q. How do CdZrO₃’s dielectric and thermal properties compare to analogous perovskites like CdTiO₃?

CdZrO₃ exhibits superior thermal stability (stable up to 1200°C) compared to CdTiO₃ (decomposes above 900°C). Its dielectric constant (~25–30 at 1 MHz) is lower than CdTiO₃ (~50) but more stable under thermal cycling, making it suitable for high-temperature capacitors .

Q. What protocols are recommended for assessing the biological activity and cytotoxicity of CdZrO₃?

  • In vitro cytotoxicity assays (e.g., MTT) using human cell lines (e.g., HEK293) evaluate cell viability at varying concentrations (e.g., 1–100 µg/mL).
  • Zirconium’s role : ZrO₂ nanoparticles mitigate Cd²⁺ toxicity by reducing oxidative stress, but prolonged exposure (>24 hours) at >50 µg/mL still induces apoptosis .

Advanced Questions

Q. How can hydrothermal synthesis parameters be optimized to enhance CdZrO₃’s photocatalytic activity?

  • Temperature and pH control : Cubic phase formation is favored at 250°C and pH 10–12, increasing surface oxygen vacancies that act as electron traps .
  • Dopants : Incorporating 1–2% Fe³⁺ or Co²⁺ narrows the bandgap (to ~2.8 eV), extending light absorption into the visible spectrum . Methodological step: Use response surface methodology (RSM) to model interactions between temperature, pH, and dopant concentration .

Q. How can contradictions in reported dielectric constants of CdZrO₃ across studies be resolved?

Discrepancies often arise from differences in synthesis methods (e.g., sol-gel vs. solid-state) and measurement frequencies (1 kHz vs. 1 MHz).

  • Standardization : Use impedance spectroscopy across a frequency range (10 Hz–10 MHz) and report relative density (≥95% TD) to minimize porosity effects .
  • Cross-validation : Compare data with DFT simulations of defect-free CdZrO₃ lattices to isolate experimental artifacts .

Q. What experimental strategies enable systematic study of dopant effects on CdZrO₃’s electronic structure?

  • Combinatorial synthesis : Deposit thin-film libraries with gradient doping (e.g., 0–5% La³⁺) via pulsed laser deposition (PLD).
  • Synchrotron X-ray absorption spectroscopy (XAS) probes local coordination changes (e.g., Zr-O bond elongation with La³⁺ doping), correlating with bandgap modifications .

Q. What mechanistic insights guide the use of CdZrO₃ in quantum dot-sensitized solar cells (QDSSCs)?

CdS-sensitized CdZrO₃ photoanodes exhibit charge transfer via:

  • Electron injection : Photoexcited CdS electrons transfer to CdZrO₃’s conduction band, driven by a ~0.3 eV energy offset .
  • Surface passivation : ZnS coating reduces recombination losses, improving fill factor (e.g., from 0.28 to 0.34) . Experimental design: Use electrochemical impedance spectroscopy (EIS) to quantify charge transfer resistance (Rct) .

Q. How can molecular dynamics (MD) simulations model ion diffusion in CdZrO₃-based solid electrolytes?

  • Force fields : Parameterize using DFT-calculated Zr-O and Cd-O bond energies.
  • Simulate oxygen vacancy migration at 500–800 K to predict ionic conductivity (σ ≈ 10⁻⁴ S/cm at 700 K), validating with AC impedance data .

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